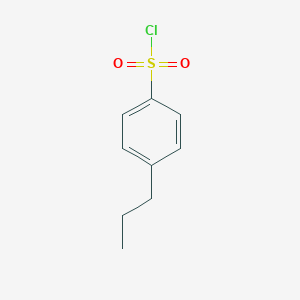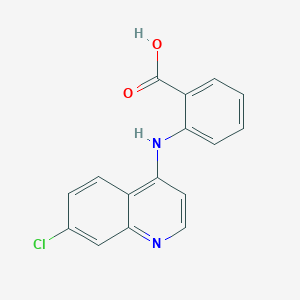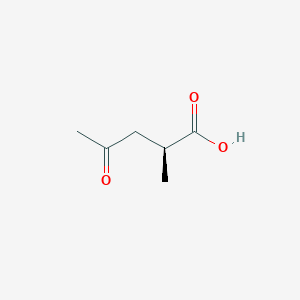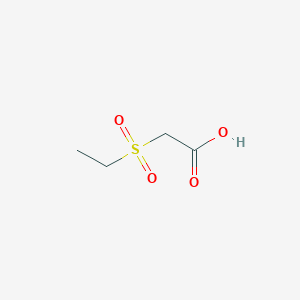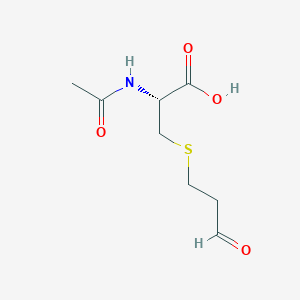
S-(3-Oxopropyl)-N-acetylcysteine
説明
S-(3-Oxopropyl)-N-acetylcysteine is a chemical compound that has been studied for its bioactivation mechanism . It is the mercapturic acid of acrolein .
Synthesis Analysis
The synthesis of S-(3-Oxopropyl)-N-acetyl-L-cysteine involves sulfoxidation of sulfide to form S-oxide and a subsequent general-base-catalyzed beta-elimination reaction . This process releases the cytotoxin acrolein .Molecular Structure Analysis
The molecular structure of S-(3-Oxopropyl)-N-acetylcysteine is complex and involves several chemical groups. The compound is a derivative of acetylcysteine, which is an amino acid that contains a thiol group .Chemical Reactions Analysis
The chemical reactions of S-(3-Oxopropyl)-N-acetylcysteine involve a bioactivation mechanism that includes sulfoxidation followed by a general-base-catalyzed elimination of acrolein from S-oxide . This process is associated with the cytotoxicity of the compound .科学的研究の応用
Metabolic Processes and Toxicity
S-(3-Oxopropyl)-N-acetylcysteine, as a metabolic product of cyclophosphamide, has been studied for its potential role in toxicity. In research on acrolein, a cyclophosphamide metabolite, this compound was identified as a potential metabolite. Studies have shown that acrolein mercapturates like S-(3-Oxopropyl)-N-acetylcysteine and their derivatives can influence cell proliferation and may play a role in toxicity, particularly in relation to human lung adenoma cells (Ramu et al., 1996).
Antioxidant Properties
S-(3-Oxopropyl)-N-acetylcysteine is closely related to N-acetylcysteine, a well-known antioxidant. N-acetylcysteine has been studied for its ability to scavenge various oxidant species, including hypochlorous acid and hydroxyl radicals, indicating its potential in reducing oxidative stress (Aruoma et al., 1989). Further research on N-acetylcysteine has highlighted its broad effectiveness as an antioxidant, which may also be relevant to S-(3-Oxopropyl)-N-acetylcysteine (Zhitkovich, 2019).
Clinical Applications
While the direct clinical applications of S-(3-Oxopropyl)-N-acetylcysteine are not extensively documented, the research on its parent compound, N-acetylcysteine, offers insights. N-acetylcysteine has diverse applications, including as a mucolytic agent, in preventing chronic obstructive pulmonary disease exacerbation, in treating pulmonary fibrosis, and potentially as a cancer chemopreventive (Millea, 2009). It is also being studied for its role in neurodegenerative diseases and mental health disorders, suggesting a broad range of therapeutic applications (Dean et al., 2011).
作用機序
特性
IUPAC Name |
(2R)-2-acetamido-3-(3-oxopropylsulfanyl)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13NO4S/c1-6(11)9-7(8(12)13)5-14-4-2-3-10/h3,7H,2,4-5H2,1H3,(H,9,11)(H,12,13)/t7-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OOMVCGSUXLINOO-ZETCQYMHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC(CSCCC=O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)N[C@@H](CSCCC=O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13NO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30930745 | |
| Record name | N-(1-Hydroxyethylidene)-S-(3-oxopropyl)cysteine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30930745 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
S-(3-Oxopropyl)-N-acetylcysteine | |
CAS RN |
140226-30-8 | |
| Record name | S-(3-Oxopropyl)-N-acetylcysteine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0140226308 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N-(1-Hydroxyethylidene)-S-(3-oxopropyl)cysteine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30930745 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does S-(3-Oxopropyl)-N-acetylcysteine release acrolein, and what is the toxicological significance of this release?
A1: S-(3-Oxopropyl)-N-acetylcysteine (oxoPrMCA) can release acrolein through a beta-elimination reaction. [, ] This process is influenced by factors like pH, with a lower pH (e.g., 7.4) significantly decreasing acrolein release. [] The released acrolein is a highly reactive electrophile, capable of damaging cells by interacting with crucial biomolecules. [] Studies using human lung adenoma A549 cells demonstrate that oxoPrMCA's toxicity, measured by inhibition of cell proliferation, is likely linked to this acrolein release. [] Compounds unable to undergo this beta-elimination, like OxoBuMCA, did not show toxicity in these cell studies, further supporting the connection between acrolein release and the compound's toxic effects. []
A2: Glutathione (GSH) plays a crucial role in detoxifying acrolein, a toxic metabolite of cyclophosphamide. [, ] GSH readily conjugates with acrolein, forming 3-oxopropyl glutathione (oxoPrGSH). [] While oxoPrGSH can release acrolein, this release is minimal compared to oxoPrMCA. [] Importantly, exogenous GSH can protect cells from the toxic effects of acrolein, oxoPrMCA, and oxoPrMCA S-oxide, highlighting its role as a defense mechanism against these electrophilic species. []
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-Methyl-1H-benzo[d]imidazol-1-amine](/img/structure/B128820.png)




![5,6-Dihydroimidazo[2,1-b][1,3]thiazol-3-ylacetic acid](/img/structure/B128827.png)
